Cas no 103261-10-5 ((R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid)

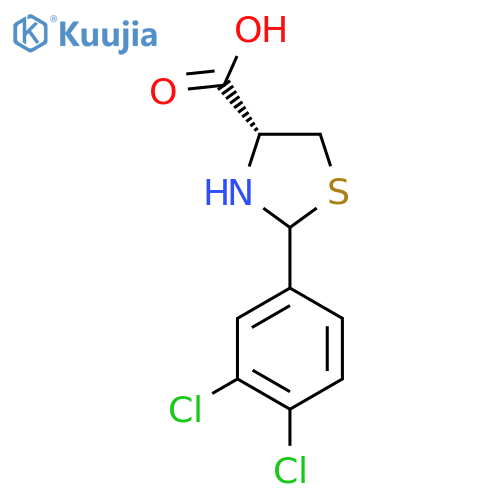

103261-10-5 structure

商品名:(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid

CAS番号:103261-10-5

MF:C10H9Cl2NO2S

メガワット:278.154959440231

MDL:MFCD10688290

CID:2660581

(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (R)-2-(3,4-DICHLORO-PHENYL)-THIAZOLIDINE-4-CARBOXYLIC ACID

- 2-(3,4-dichlorophenyl)thiazolidine-4-carboxylic acid

- (4R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid

- (4R)-2-(3,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid

- (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid

- OR300920

-

- MDL: MFCD10688290

- インチ: 1S/C10H9Cl2NO2S/c11-6-2-1-5(3-7(6)12)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15)/t8-,9?/m0/s1

- InChIKey: JFVLZAPPBGHGBP-IENPIDJESA-N

- ほほえんだ: ClC1=C(C=CC(=C1)C1N[C@H](C(=O)O)CS1)Cl

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 280

- トポロジー分子極性表面積: 74.6

(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB303207-5g |

(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid, 95%; . |

103261-10-5 | 95% | 5g |

€750.40 | 2025-02-09 | |

| Apollo Scientific | OR300920-5g |

(4R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid |

103261-10-5 | 5g |

£604.00 | 2025-02-19 | ||

| abcr | AB303207-1 g |

(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid; 95% |

103261-10-5 | 1 g |

€231.20 | 2023-07-19 | ||

| Ambeed | A986814-1g |

(R)-2-(3,4-DIchlorophenyl)thiazolidine-4-carboxylic acid |

103261-10-5 | 95% | 1g |

$122.0 | 2024-08-02 | |

| Apollo Scientific | OR300920-1g |

(4R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid |

103261-10-5 | 1g |

£149.00 | 2025-02-19 | ||

| abcr | AB303207-5 g |

(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid; 95% |

103261-10-5 | 5 g |

€750.40 | 2023-07-19 | ||

| abcr | AB303207-1g |

(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid, 95%; . |

103261-10-5 | 95% | 1g |

€231.20 | 2025-02-09 | |

| Ambeed | A986814-5g |

(R)-2-(3,4-DIchlorophenyl)thiazolidine-4-carboxylic acid |

103261-10-5 | 95% | 5g |

$495.0 | 2024-08-02 |

(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid 関連文献

-

1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

103261-10-5 ((R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid) 関連製品

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:103261-10-5)(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid

清らかである:99%

はかる:5g

価格 ($):446.0